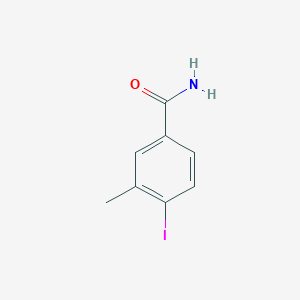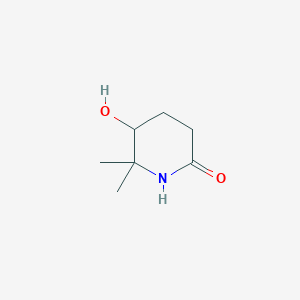
5-Hydroxy-6,6-dimethylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Hydroxy-6,6-dimethylpiperidin-2-one” is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “5-Hydroxy-6,6-dimethylpiperidin-2-one” consists of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .Aplicaciones Científicas De Investigación
Chemical Affinity and Protein Binding
Research has demonstrated the utility of chemical affinity matrices in identifying binding proteins to specific compounds. For instance, a study designed a chemical affinity matrix for a compound related to 5-Hydroxy-6,6-dimethylpiperidin-2-one, leading to the identification of prohibitin as a strong binding protein. This highlights the compound's relevance in studying protein-ligand interactions within a medicinal chemistry context (Chang et al., 2011).
Medicinal Chemistry and Enzyme Inhibition
Another line of research has focused on the synthesis and evaluation of novel compounds for inhibiting metalloenzymes, such as 5-lipoxygenase. Studies involving derivatives of 5-Hydroxy-6,6-dimethylpiperidin-2-one have shed light on the structure-activity relationships necessary for metalloenzyme inhibition. This work contributes to understanding how modifications to the chemical structure can impact its biological activity, offering insights into the design of new therapeutic agents (Liu et al., 2002).
Environmental Biodegradation
The environmental impact and biodegradation of chemical compounds are critical areas of research. A study on the biodegradation of 2,6-Dimethylphenol, a monomer related to 5-Hydroxy-6,6-dimethylpiperidin-2-one, by Mycobacterium neoaurum, presents an example of how microbial degradation can be an effective approach to remediate environments contaminated with plastic monomers. This research not only demonstrates the biodegradation potential of certain bacteria but also contributes to the broader understanding of environmental pollution and remediation strategies (Ji et al., 2019).
Propiedades
IUPAC Name |
5-hydroxy-6,6-dimethylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)5(9)3-4-6(10)8-7/h5,9H,3-4H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXOIEQPESTLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC(=O)N1)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6,6-dimethylpiperidin-2-one | |
CAS RN |
1803605-14-2 |
Source


|
| Record name | 5-hydroxy-6,6-dimethylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


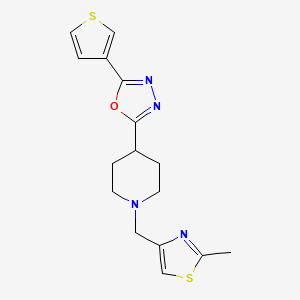
![3-Cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2475978.png)
![Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B2475981.png)
![Methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2475983.png)
![2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2475986.png)
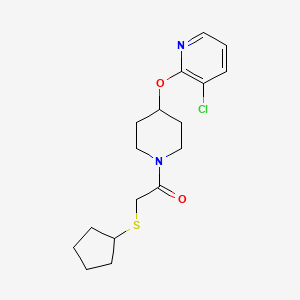

![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2475991.png)
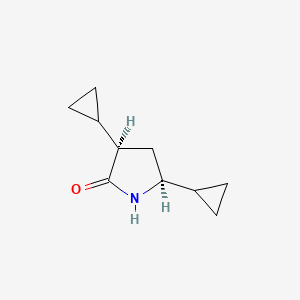
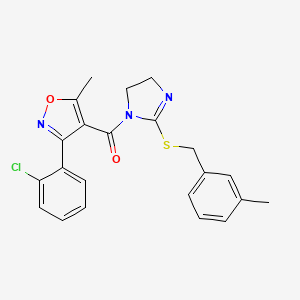
![N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide](/img/structure/B2475994.png)
